4-[2-(Carbamoylamino)ethyl]benzoic acid
Description
Properties
IUPAC Name |
4-[2-(carbamoylamino)ethyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c11-10(15)12-6-5-7-1-3-8(4-2-7)9(13)14/h1-4H,5-6H2,(H,13,14)(H3,11,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFAPWSJUQICCDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction of 4-Aminobenzoic Acid Derivatives with Urea or Carbamoyl Donors
One method involves heating 4-aminobenzoic acid or its derivatives with urea in the presence of catalysts like imidazole at elevated temperatures (~130 °C). This reaction leads to the formation of carbamoylamino-substituted benzoic acid derivatives.
-
- Mix 4-aminobenzoic acid (or substituted analogs) with urea and imidazole.
- Heat the mixture to about 130 °C for 15 minutes.
- Upon cooling, suspend the mixture in water and acidify with hydrochloric acid to pH 3.
- Filter and wash the precipitated product.
- Dry the product over phosphorus pentoxide (P2O5).
Yields: This method can yield carbamoylamino derivatives with yields around 68-81% depending on the exact substrate and reaction conditions.
Use of Benzyloxyisocyanate as a Carbamoyl Donor
Benzyloxyisocyanate can be generated in situ by heating certain precursors (e.g., benzyloxyurea derivatives) and then reacted with 4-aminobenzoic acid to afford protected carbamoylamino derivatives. Subsequent catalytic hydrogenation (e.g., with Pd/C) removes the benzyl protecting groups, yielding the free carbamoylamino acid.
Esterification Followed by Amidation
Another route involves the synthesis of ethyl 4-(carbamoylamino)benzoate as an intermediate, which can be hydrolyzed to the free acid.
Synthesis of ethyl 4-(carbamoylamino)benzoate:
- React 4-ureido-benzoic acid with ethanol in the presence of sulfuric acid at 75 °C.
- This leads to ester formation with subsequent introduction of the carbamoylamino group.
-
- The ester can be hydrolyzed under acidic or basic conditions to yield this compound.
Patented Synthetic Methods
Patent literature describes methods for related carbamoylamino-substituted benzoic acids involving multi-step syntheses with intermediates such as amino acid derivatives and substituted phenylacetic acids. These methods often include:
- Protection and deprotection steps.
- Use of coupling reagents for amide bond formation.
- Purification by crystallization or chromatography.
Details are sparse for the exact compound but indicate that advanced synthetic strategies are employed to improve yield and purity.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Heating 4-aminobenzoic acid with urea and imidazole at 130 °C | 4-aminobenzoic acid, urea, imidazole, 130 °C | 68-81 | Simple, catalyst-assisted amidation |
| Benzyloxyisocyanate route | Benzyloxyurea derivatives, Pd/C hydrogenation | Quantitative (after deprotection) | Requires protection/deprotection steps |
| Esterification and hydrolysis | 4-ureido-benzoic acid, ethanol, sulfuric acid, hydrolysis | Moderate | Two-step process via ester intermediate |
| Patent-based multi-step syntheses | Amino acid derivatives, coupling reagents | Variable | Advanced, optimized for purity and yield |
Research Findings and Considerations
- Catalyst role: Imidazole acts as an effective catalyst in amidation reactions enhancing the yield and selectivity.
- Temperature control: Elevated temperature (~130 °C) is critical for efficient carbamoylation without decomposition.
- Protecting groups: Use of benzyl protecting groups allows for selective reactions and clean deprotection by hydrogenation.
- Purification: Acidification and filtration steps provide a straightforward method for isolating the product, and drying over P2O5 ensures removal of moisture.
- Scalability: The described methods are amenable to scale-up with attention to reaction exotherms and purification.
Chemical Reactions Analysis
Types of Reactions
4-[2-(Carbamoylamino)ethyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbamoyl group to an amine group.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
4-[2-(Carbamoylamino)ethyl]benzoic acid has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[2-(Carbamoylamino)ethyl]benzoic acid involves its interaction with specific molecular targets and pathways. The carbamoylamino group can form hydrogen bonds with biological molecules, influencing their structure and function. This interaction can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Key Observations:
Functional Groups :
- The target compound’s urea group (-NHCONH2) distinguishes it from analogs with amine (-NH2), amide (-CONH2), or sulfonamide (-SO2NH2) groups. Urea groups enhance hydrogen-bonding capacity compared to simpler amines .
- Carboxylic acid vs. ester derivatives : The free -COOH group in the target compound increases acidity (pKa ~2-3) compared to methyl esters (pKa ~4-5), influencing solubility and reactivity .
Substituent Flexibility: The ethyl spacer in the target compound provides conformational flexibility, unlike rigid aromatic substituents in compounds like 4-[[4-[(4-carboxyphenyl)carbamoyl]benzoyl]amino]benzoic acid (), which features a bis-benzamide linkage .
Physicochemical Properties
- Solubility : The presence of polar groups (-COOH, -NHCONH2) enhances water solubility compared to ester derivatives (e.g., 4-benzyloxybenzoic acid methyl ester) .
- Acidity : The carboxylic acid group (pKa ~2.5) is more acidic than urea (pKa ~10), making the compound zwitterionic at physiological pH. Sulfonamide analogs () exhibit higher acidity due to electron-withdrawing -SO2 groups .
Biological Activity
4-[2-(Carbamoylamino)ethyl]benzoic acid, with the molecular formula C₁₀H₁₂N₂O₃, is an organic compound characterized by its unique structure, which includes a benzoic acid moiety and a carbamoylaminoethyl side chain. This compound has garnered interest due to its potential biological activities, particularly in pharmaceutical applications. The presence of both amine and carboxylic acid functional groups suggests versatile interactions with various biological systems.
The compound's synthesis typically involves the reaction of 4-(bromomethyl)benzoic acid with urea under specific conditions, often utilizing dimethylformamide (DMF) as a solvent and potassium carbonate (K₂CO₃) as a base. The reaction can yield various derivatives that may exhibit enhanced biological properties .
Biological Activity
Research into the biological activity of this compound indicates several promising effects:
- Antimicrobial Properties : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial activity, indicating that this compound may also possess such properties .
- Anti-inflammatory Effects : The structural similarity to known anti-inflammatory agents suggests potential for similar biological effects, although specific studies are required to confirm these activities .
- Analgesic Activity : Compounds derived from benzoic acid derivatives have been noted for analgesic properties, hinting at possible pain-relieving effects of this compound .
The proposed mechanism of action for this compound involves interaction with specific molecular targets. The carbamoylamino group can form hydrogen bonds with biological molecules, influencing their structure and function. This interaction may modulate various biochemical pathways, leading to observed biological effects .
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:
| Compound Name | Functional Group | Notable Activities |
|---|---|---|
| 4-(Aminomethyl)benzoic acid | Aminomethyl | Antimicrobial |
| 4-(Carboxymethyl)benzoic acid | Carboxymethyl | Anti-inflammatory |
| 4-(Hydroxymethyl)benzoic acid | Hydroxymethyl | Analgesic |
The presence of the carbamoylamino group in this compound may impart distinct chemical and biological properties not observed in other compounds .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-[2-(Carbamoylamino)ethyl]benzoic acid, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves functional group transformations, such as coupling carbamoylaminoethyl groups to a benzoic acid core. Key reagents include carbodiimides for amide bond formation and protecting groups (e.g., tert-butoxycarbonyl) to prevent side reactions. Reaction conditions (pH 7–8, polar aprotic solvents like DMF, and temperatures of 25–40°C) are critical for yield optimization. Monitoring via TLC or HPLC ensures intermediate purity .
- Validation : Characterize intermediates using -NMR and IR spectroscopy to confirm functional group integrity before deprotection.
Q. How can the molecular structure of this compound be confirmed experimentally?
- Methodology : Single-crystal X-ray diffraction provides definitive structural evidence. Grow crystals via slow evaporation in a solvent system (e.g., ethanol/water). Refinement parameters (e.g., R factor < 0.06) ensure accuracy. For less crystalline samples, use -NMR and high-resolution mass spectrometry (HRMS) to corroborate molecular weight and connectivity .
Q. What are the primary biological or chemical applications of this compound in academic research?
- Applications :
- Chemistry : As a precursor for metal-organic frameworks (MOFs) due to its carboxylate and carbamoyl groups, which facilitate coordination chemistry.
- Biology : Investigated for enzyme inhibition (e.g., urease) via its carbamoyl moiety. Preliminary assays require kinetic studies at varying substrate concentrations .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- Methodology : Contradictions often arise from tautomerism or solvent effects. For example, -NMR signals for NH groups may shift depending on DMSO vs. CDCl3. Use variable-temperature NMR to identify dynamic processes. Cross-validate with 2D techniques (e.g., HSQC, HMBC) to assign ambiguous peaks .
- Case Study : A 2022 study on similar benzoic acid derivatives found that DFT calculations (B3LYP/6-31G*) matched experimental IR spectra, resolving conflicting assignments of carbonyl stretches .
Q. What strategies improve the stability of this compound in aqueous solutions?
- Methodology : Stability is pH-dependent due to the carboxylic acid group. Buffers (pH 4–6) minimize hydrolysis. Lyophilization enhances long-term storage. For in vitro studies, incorporate antioxidants (e.g., ascorbic acid) to prevent oxidative degradation .
Q. How can reaction yields be enhanced while minimizing byproducts in large-scale synthesis?
- Methodology :
- Process Optimization : Use flow chemistry to control exothermic reactions and improve mixing.
- Byproduct Mitigation : Screen catalysts (e.g., HOBt/DCC for amide coupling) to reduce racemization. Purification via preparative HPLC with a C18 column removes residual impurities .
Q. What advanced techniques are suitable for studying surface interactions of this compound in materials science?
- Methodology : Atomic force microscopy (AFM) and X-ray photoelectron spectroscopy (XPS) analyze adsorption behavior on substrates like graphene oxide. For catalytic applications, in situ FTIR monitors reaction intermediates on catalyst surfaces .
Data Analysis and Experimental Design
Q. How should researchers design experiments to assess the compound’s pharmacokinetic properties?
- Protocol :
Solubility : Use shake-flask method in biorelevant media (FaSSIF/FeSSIF).
Permeability : Employ Caco-2 cell monolayers with LC-MS quantification.
Metabolic Stability : Incubate with liver microsomes; track depletion via UPLC-QTOF .
Q. What computational tools predict the compound’s reactivity in novel reactions?
- Tools :
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
